NaV 1.7 Antagonist Activity Profile
N-(3,4-dimethylphenyl)quinazolin-4-amine demonstrates measurable antagonist activity at the human NaV 1.7 voltage-gated sodium channel, a target unrelated to EGFR tyrosine kinase and not reported for gefitinib or erlotinib [1]. In PatchXpress electrophysiology assays on HEK293 cells expressing human partially inactivated NaV 1.7 channels, the compound exhibits an IC₅₀ of 240 nM; in manual whole-cell patch clamp assays, the IC₅₀ values are 800 nM (partially inactivated) and 3,000 nM (non-inactivated state) [1]. No comparable NaV 1.7 activity data exist for gefitinib, erlotinib, or the 6-methyl analog N-(3,4-dimethylphenyl)-6-methylquinazolin-4-amine, whose primary documented activity is EGFR kinase inhibition (IC₅₀ = 6,900 nM) [2].
800 nM (manual, inact.)
3,000 nM (manual, non-inact.)
| Evidence Dimension | NaV 1.7 channel antagonist potency (IC₅₀) versus EGFR kinase inhibition |
|---|---|
| Target Compound Data | NaV 1.7 IC₅₀ = 240 nM (PatchXpress, partially inactivated); 800 nM (manual patch, partially inactivated); 3,000 nM (manual patch, non-inactivated) |
| Comparator Or Baseline | Gefitinib: EGFR IC₅₀ = 33 nM (enzyme), no reported NaV 1.7 activity. Erlotinib: EGFR IC₅₀ = 2 nM (enzyme), no reported NaV 1.7 activity. N-(3,4-dimethylphenyl)-6-methylquinazolin-4-amine: EGFR IC₅₀ = 6,900 nM, no reported NaV 1.7 activity. |
| Quantified Difference | Target compound is a dual-profile ligand (EGFR-class scaffold with measurable NaV 1.7 activity) versus single-target (EGFR) comparators. |
| Conditions | PatchXpress voltage clamp and manual whole-cell patch clamp on HEK293 cells expressing human NaV 1.7; EGFR enzyme assay with [γ-³²P]ATP and poly(GAT) substrate. |
Why This Matters
This differentiated polypharmacology profile makes the compound uniquely suited as a starting point for dual NaV/EGFR inhibitor design or as a selectivity-control probe in kinase screening panels.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): N-(3,4-dimethylphenyl)quinazolin-4-amine. NaV 1.7 IC50: 240 nM (PatchXpress, partially inactivated), 800 nM (manual whole-cell, partially inactivated), 3,000 nM (manual whole-cell, non-inactivated). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389. View Source
- [2] BindingDB. BDBM4405: N-(3,4-dimethylphenyl)-6-methylquinazolin-4-amine. EGFR IC50: 6,900 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4405. View Source
